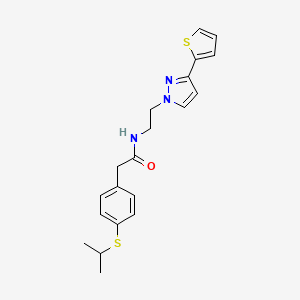
2-(4-(isopropylthio)phenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules involving pyrazole and acetamide derivatives often involves multistep reactions including condensation, cyclization, and substitution reactions. For example, novel pyrazole-acetamide derivatives have been synthesized and characterized, providing insights into potential synthetic routes for related compounds (K. Chkirate et al., 2019). These methods could be adapted for the synthesis of "2-(4-(isopropylthio)phenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide" by incorporating suitable starting materials and reaction conditions tailored to the specific functional groups present in the molecule.
Molecular Structure Analysis
The molecular structure of compounds containing pyrazole and acetamide groups is characterized by their capacity for hydrogen bonding and potential for complex geometries. Crystallography studies, such as those by B. Narayana et al. (2016), provide detailed insights into the molecular conformations and intermolecular interactions, such as hydrogen bonding patterns, that could be relevant for understanding the structure of similar compounds (B. Narayana et al., 2016).
Chemical Reactions and Properties
Compounds with pyrazole and acetamide moieties can undergo various chemical reactions, including nucleophilic substitution and cyclization, influenced by the presence of reactive functional groups. Research on related molecules has shown that these compounds can participate in the formation of coordination complexes and exhibit significant antioxidant activity, suggesting potential reactivity and functional applications for similar structures (K. Chkirate et al., 2019).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are crucial for their practical applications and handling. Studies on related molecules, detailing their crystallization and solid-state structures, offer valuable information that could be extrapolated to understand the physical characteristics of "this compound" (B. Narayana et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential biological activities, are determined by the molecule's functional groups and overall structure. For instance, the antioxidant activity of pyrazole-acetamide derivatives suggests that similar compounds could exhibit interesting biological or chemical properties worth exploring (K. Chkirate et al., 2019).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Chemical synthesis and structural analysis of pyrazole-acetamide derivatives, including those similar to the compound , have been explored for their potential in constructing coordination complexes with metal ions like Co(II) and Cu(II). These complexes have shown to possess significant antioxidant activity, suggesting potential applications in developing antioxidant agents. The synthesis involves characterizing these complexes through spectroscopic methods and crystallography, providing insights into their molecular structures and the impact of hydrogen bonding on self-assembly processes (Chkirate et al., 2019).
Anticancer Activity
Pyrazole-acetamide derivatives have been synthesized and evaluated for their potential as anticancer agents. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized and subjected to in silico modeling to target the VEGFr receptor, indicating potential anticancer activity through molecular docking analysis. This suggests the compound's utility in designing new anticancer drugs by targeting specific cancer-related receptors (Sharma et al., 2018).
Heterocyclic Compound Synthesis
The compound has relevance in synthesizing a variety of heterocyclic compounds, which are crucial in medicinal chemistry for their diverse biological activities. Ethyl 2-arylhydrazono-3-butyrates reacting with cyano-N-(4-methylphenyl) acetamide and other similar reagents have led to the development of pyridine, pyridazine, and phthalazine derivatives, showcasing the compound's versatility in synthesizing complex heterocyclic structures with potential pharmacological applications (Rady & Barsy, 2006).
Anti-Inflammatory Activity
Investigations into derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown significant anti-inflammatory activity. This highlights the potential therapeutic applications of such compounds in treating inflammatory conditions, with several derivatives demonstrating considerable efficacy in preliminary screenings (Sunder & Maleraju, 2013).
Propiedades
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS2/c1-15(2)26-17-7-5-16(6-8-17)14-20(24)21-10-12-23-11-9-18(22-23)19-4-3-13-25-19/h3-9,11,13,15H,10,12,14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCAZWFRLHNFBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCCN2C=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/no-structure.png)
![(4-Methylphenyl)(1-phenyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine](/img/structure/B2489788.png)
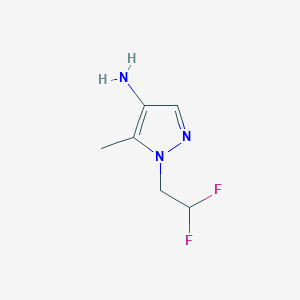
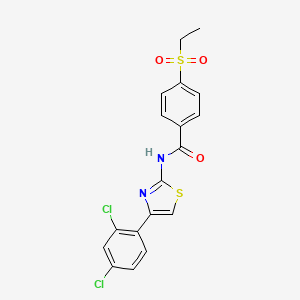
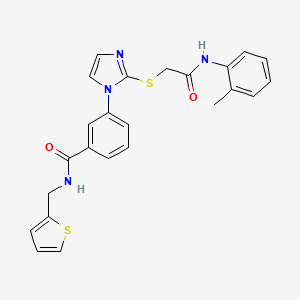
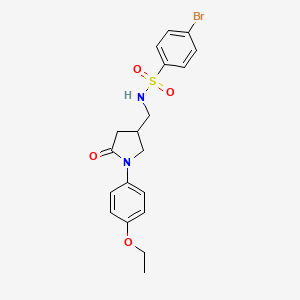

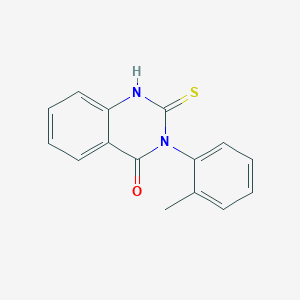
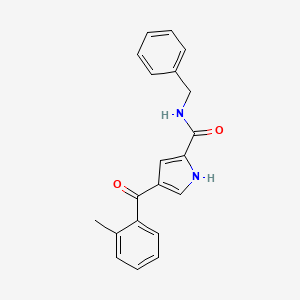
![2-(2-bromophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2489803.png)
![1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B2489804.png)
![N-[cyano(2,4-difluorophenyl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2489805.png)
![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3',4'-dichloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2489806.png)
